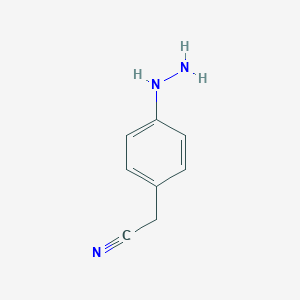

(4-Hydrazinophenyl)acetonitrile

Descripción general

Descripción

(4-Hydrazinophenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that (4-hydrazinophenyl)acetonitrile may possess anticancer properties. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development in oncology. Studies have shown that hydrazone derivatives, which can be synthesized from this compound, exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

Antimicrobial Activity

Hydrazones derived from this compound have also been investigated for their antimicrobial properties. These compounds have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi . The enzyme inhibition potential of these hydrazones suggests they could serve as dual-action agents against microbial infections.

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its hydrazine and nitrile functionalities. It can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules. For example, the synthesis of various hydrazone derivatives involves the reaction of this compound with aldehydes or ketones under specific conditions to yield products with diverse biological activities .

Material Science

Research Applications

In material science, this compound is utilized for studying reaction mechanisms involving hydrazine derivatives. Its unique properties allow researchers to explore its reactivity with different electrophiles and nucleophiles, contributing to the understanding of chemical behavior in various environments. This research is crucial for developing new materials and compounds with tailored properties.

Case Studies

Análisis De Reacciones Químicas

Cyclization Reactions with Heteroatom Nucleophiles

The hydrazine moiety participates in cyclocondensation reactions to form nitrogen-containing heterocycles:

Nitrile Group Transformations

The acetonitrile subunit undergoes electrophilic and nucleophilic reactions:

Hydrolysis

- Acid-catalyzed : Forms (4-hydrazinophenyl)acetamide (H₂SO₄, H₂O, reflux).

- Base-mediated : Converts to (4-hydrazinophenyl)acetic acid (NaOH, H₂O₂, 80°C) .

Nucleophilic Additions

- With amines : Produces imidamide derivatives (e.g., La(OTf)₃-catalyzed reactions with secondary amines) .

- With Grignard reagents : Forms ketones after hydrolysis (RMgX → R-C≡N → R-C=O) .

Oxidative Coupling and Radical Reactions

The hydrazine group participates in redox processes:

Pyrazole and Triazole Formation

- With β-diketones : Forms pyrazole derivatives (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole) in 70–85% yields .

- With nitriles : Cu-catalyzed [2+3] cycloaddition generates 1,2,3-triazoles .

Catalytic and Solvent Effects

- Lewis acids (SmI₂, La(OTf)₃) : Accelerate cyanomethylation of amines .

- Aprotic solvents (CH₃CN) : Enhance cyclization efficiency by stabilizing intermediates .

Stability and Side Reactions

Propiedades

IUPAC Name |

2-(4-hydrazinylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYDTXYULYNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306161 | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57411-91-3 | |

| Record name | NSC174505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.